molecular formula C18H19N5O3 B6480240 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 877643-97-5

3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6480240
CAS RN: 877643-97-5
M. Wt: 353.4 g/mol
InChI Key: FLJXTROBGQPIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 353.14878949 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione:

Pharmaceutical Applications

Anticancer Activity: This compound has shown potential in inhibiting the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation .

Antiviral Properties: Research indicates that this compound can inhibit the replication of certain viruses, making it a candidate for antiviral drug development .

Biochemical Research

Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and regulation .

Protein Interaction Analysis: It is utilized in research to study protein-protein interactions, helping to elucidate the molecular basis of various biological processes .

Material Science

Organic Electronics: Due to its electronic properties, this compound is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry: It is used as a monomer in the synthesis of novel polymers with unique properties, which can be applied in various industrial applications .

Chemical Synthesis

Catalyst Development: The compound serves as a ligand in the development of new catalysts for chemical reactions, enhancing reaction efficiency and selectivity .

Synthetic Intermediate: It is used as an intermediate in the synthesis of more complex molecules, facilitating the production of various chemical compounds .

Environmental Science

Pollutant Degradation: Research has shown that this compound can be used in the degradation of environmental pollutants, contributing to cleaner and safer environments .

Water Treatment: It is explored for its potential in water treatment processes, particularly in the removal of organic contaminants from water sources .

Agricultural Science

Pesticide Development: The compound is investigated for its potential use in developing new pesticides that are more effective and environmentally friendly .

Plant Growth Regulation: It is studied for its effects on plant growth and development, offering potential applications in agriculture to enhance crop yields .

Medical Diagnostics

Biomarker Discovery: The compound is used in research aimed at discovering new biomarkers for various diseases, aiding in early diagnosis and treatment .

Imaging Agents: It is explored as a potential imaging agent in medical diagnostics, helping to visualize biological processes in vivo .

Neuroscience

Neuroprotective Agents: Research indicates that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases .

Neurotransmitter Modulation: It is studied for its ability to modulate neurotransmitter systems, offering insights into the treatment of neurological disorders .

properties

IUPAC Name

2-ethyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-21-16(24)14-15(20(3)18(21)25)19-17-22(14)10-11(2)23(17)12-6-8-13(26-4)9-7-12/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXTROBGQPIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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